molecular formula C16H20ClN3O B2573144 2-(3-Chloro-N-cyanoanilino)-N-cyclohexyl-N-methylacetamide CAS No. 2411267-55-3

2-(3-Chloro-N-cyanoanilino)-N-cyclohexyl-N-methylacetamide

Cat. No. B2573144
CAS RN: 2411267-55-3
M. Wt: 305.81
InChI Key: NAIYBEKLOLPNQS-UHFFFAOYSA-N
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Description

2-(3-Chloro-N-cyanoanilino)-N-cyclohexyl-N-methylacetamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as CCMA, and it has been found to have various biochemical and physiological effects that make it a valuable tool for scientific research.

Mechanism of Action

The mechanism of action of CCMA is not fully understood, but it is believed to interact with certain proteins and enzymes in the body, leading to changes in their activity levels. This interaction is thought to be responsible for the various physiological and biochemical effects observed with CCMA.
Biochemical and physiological effects:
CCMA has been found to have various biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of certain enzymes involved in cell signaling pathways, and modulate the expression of certain genes. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for various inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CCMA in lab experiments is its ability to selectively target certain proteins and enzymes, making it a valuable tool for investigating their role in various biological processes. However, one of the limitations of using CCMA is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving CCMA, including its use as a potential treatment for various types of cancer, as well as its potential applications in the field of nanotechnology. Additionally, further research is needed to fully understand the mechanism of action of CCMA and its potential applications in various research fields.
Conclusion:
In conclusion, CCMA is a valuable tool for scientific research, with various potential applications in the fields of biochemistry, cell biology, and cancer research. Its ability to selectively target certain proteins and enzymes makes it a valuable tool for investigating their role in various biological processes, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of CCMA involves the reaction of 3-chloroaniline with cyanogen bromide to form 2-(3-chloro-N-cyanoanilino)-N-methylacetamide, which is then reacted with cyclohexylamine to form the final product. This synthesis method has been optimized to produce high yields of CCMA, making it a viable option for large-scale production.

Scientific Research Applications

CCMA has been found to have various applications in scientific research, including its use as a fluorescent probe for detecting the presence of metal ions in biological samples. It has also been used as a tool for investigating the role of certain proteins in cell signaling pathways and as a potential treatment for certain types of cancer.

properties

IUPAC Name

2-(3-chloro-N-cyanoanilino)-N-cyclohexyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O/c1-19(14-7-3-2-4-8-14)16(21)11-20(12-18)15-9-5-6-13(17)10-15/h5-6,9-10,14H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIYBEKLOLPNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN(C#N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-N-cyanoanilino)-N-cyclohexyl-N-methylacetamide

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